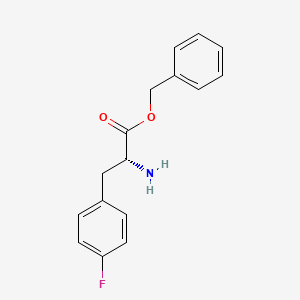
Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate) is a compound that combines the properties of two distinct chemical entities: 4-Methylbenzenesulfonic acid and 2,3,4,5,6-pentafluorophenol 4-Methylbenzenesulfonic acid is known for its role as a strong organic acid, while 2,3,4,5,6-pentafluorophenol is recognized for its unique fluorinated phenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate) typically involves the reaction of 4-Methylbenzenesulfonic acid with 2,3,4,5,6-pentafluorophenol under controlled conditions. One common method is to dissolve both reactants in an appropriate solvent and then heat the mixture to facilitate the reaction. The reaction conditions, such as temperature and time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and allow for better control over reaction parameters. Additionally, the use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of different phenolic compounds.
Substitution: The fluorine atoms in the pentafluorophenol moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfonic acid derivatives, while substitution reactions can produce a variety of fluorinated phenolic compounds .
Applications De Recherche Scientifique
Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in biochemical assays and as a probe for studying enzyme activities.
Mécanisme D'action
The mechanism by which Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate) exerts its effects involves interactions with specific molecular targets and pathways. The sulfonic acid group can act as a strong acid, facilitating proton transfer reactions, while the pentafluorophenol moiety can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate enzyme activities and influence biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzenesulfonic acid: Known for its strong acidic properties and use as a catalyst.
2,3,4,5,6-Pentafluorophenol: Recognized for its unique fluorinated structure and applications in organic synthesis.
Uniqueness
Phenol, 2,3,4,5,6-pentafluoro-, 1-(4-methylbenzenesulfonate) is unique due to the combination of the strong acidic properties of 4-Methylbenzenesulfonic acid and the fluorinated structure of 2,3,4,5,6-pentafluorophenol. This combination results in a compound with enhanced reactivity and potential for diverse applications .
Propriétés
IUPAC Name |
4-methylbenzenesulfonic acid;2,3,4,5,6-pentafluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6HF5O/c1-6-2-4-7(5-3-6)11(8,9)10;7-1-2(8)4(10)6(12)5(11)3(1)9/h2-5H,1H3,(H,8,9,10);12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIBHOIWGZHZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1(=C(C(=C(C(=C1F)F)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-4'-formyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8065971.png)



![L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8066008.png)


![2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one](/img/structure/B8066042.png)
![3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one](/img/structure/B8066055.png)




